Methyl 2-bromo-5-cyano-3-formylbenzoate
Overview
Description
Methyl 2-bromo-5-cyano-3-formylbenzoate is an organic compound with the molecular formula C10H6BrNO3. It is a versatile chemical used in various scientific research applications due to its unique properties. This compound is particularly valuable for synthesizing new compounds and studying their properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-cyano-3-formylbenzoate typically involves the bromination of methyl 2-cyano-3-formylbenzoate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at a controlled temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-5-cyano-3-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano and formyl groups can be reduced to their respective amine and alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (ethanol, water), and catalysts (palladium, copper).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Major Products:
Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.
Reduction Reactions: Amino and alcohol derivatives of the original compound.
Oxidation Reactions: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-bromo-5-cyano-3-formylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing new organic compounds and studying their properties.
Biology: In the development of new biochemical assays and probes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-5-cyano-3-formylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the cyano and formyl groups play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, and its cyano and formyl groups can participate in various redox reactions, influencing its overall reactivity and mechanism of action.
Comparison with Similar Compounds
Methyl 2-bromo-5-methoxybenzoate: Similar structure but with a methoxy group instead of a cyano group.
Methyl 2-bromo-3-cyano-5-formylbenzoate: Similar structure but with different positions of the cyano and formyl groups.
Methyl 5-bromo-2-cyano-3-formylbenzoate: Similar structure but with different positions of the bromine, cyano, and formyl groups.
Uniqueness: Methyl 2-bromo-5-cyano-3-formylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable for synthesizing new compounds and studying their properties in various scientific research applications.
Properties
IUPAC Name |
methyl 2-bromo-5-cyano-3-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-6(4-12)2-7(5-13)9(8)11/h2-3,5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSARGKAAOCQXSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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